トマトイン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tomatine is a glycoalkaloid found in the stems and leaves of tomato plants, and in the fruits at much lower concentrations . It is a white crystalline solid at standard temperature and pressure . Tomatine is sometimes confused with the glycoalkaloid solanine .

Synthesis Analysis

The biosynthesis of tomatine involves the combination of a hydrophobic sapogenin and a hydrophilic oligosaccharide chain. Specific enzymatic reactions lead to the synthesis of tomatine through a series of steps involving key genes .

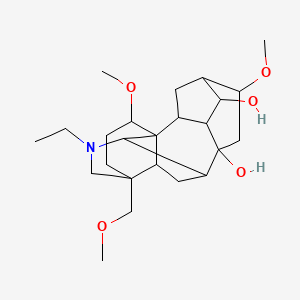

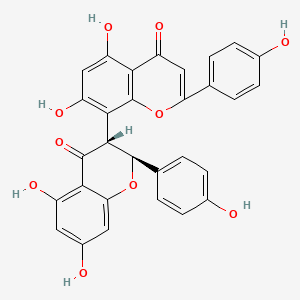

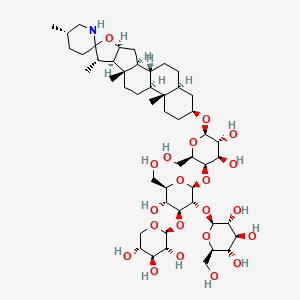

Molecular Structure Analysis

Tomatine is a steroid alkaloid that is tomatidine in which the hydroxy group at position 3 is linked to lycotetraose, a tetrasaccharide composed of two units of D-glucose, one unit of D-xylose, and one unit of D-galactose . The molecular formula of Tomatine is C50H83NO21 .

Chemical Reactions Analysis

Tomatine, a compound found in tomatoes, undergoes a series of metabolic transformations as the fruit matures. Initially present in higher levels in immature green tomato fruits, α-tomatine is metabolized into neorickiioside B, lycoperoside C, and prosapogenin A through hydroxylation, acetylation, and glycosylation processes .

Physical And Chemical Properties Analysis

Tomatine is a white crystalline solid at standard temperature and pressure . It is insoluble in water but soluble in methanol, ethanol, dioxane, and propylene glycol . The molecular weight of Tomatine is 1034.19 .

科学的研究の応用

生合成と代謝

トマトインは、トマト、特に葉と未熟な緑色の果実に多く含まれる主要なステロイドグリコアルカロイド(SGA)です . これは苦味のある化合物であり、病原体や草食動物に対する植物の防御に寄与する、多様な生物活性を持っています . トマトインの生合成と代謝は広く研究されており、最近の研究では、α-トマトインの生合成におけるグリコシルトランスフェラーゼ遺伝子GAME17の転写調節に焦点を当てています .

植物の防御機構

トマトインは、細菌、真菌、ウイルス、昆虫、草食動物などの様々な攻撃者に対する植物の防御機構において重要な役割を果たしています . これは、人間にとって有毒のリスクをもたらすため、抗栄養物質と考えられています。消化機能を阻害し、栄養分の吸収を妨げる可能性があります .

薬理学的および栄養学的役割

最近の研究では、トマトのグリコアルカロイドが人間の食事において果たす可能性のある薬理学的および栄養学的役割を探求しています . トマトインは、抗がん性、化学予防、抗コレステロール、抗炎症、解熱、抗真菌、抗菌などの特性を示すようです .

抗がん特性

トマトインは、潜在的な抗がん特性を持つことがわかっています。 α-トマトインの濃度が0.5 µMでは、特定のがん細胞モデルの浸潤性を約30〜35%、1 µMでは約65〜80%抑制することが示されています .

化学予防特性

トマトインの化学予防特性は、人間の食事における潜在的な役割の観点から研究されています . この化合物は、がん細胞の増殖を阻害する能力があるため、特定の種類のがんの発生を予防する役割を果たす可能性があります .

抗炎症および解熱特性

トマトインは、抗炎症および解熱(発熱抑制)特性を持つことがわかっています . これらの特性により、炎症や発熱を特徴とする状態の治療において貴重な成分となる可能性があります .

抗真菌および抗菌特性

トマトインは、抗真菌および抗菌特性を示すことが実証されています . これは、新しい抗菌剤の開発に使用できることを示唆しています .

抗コレステロール特性

トマトインは、抗コレステロール特性を持つことがわかっています . これは、コレステロール値の管理において潜在的な用途があることを示唆しています .

作用機序

Target of Action

It has been suggested that tomatine can interact with sterols such as cholesterol , and it may also act as an antagonist to calmodulin, affecting the combination of calmodulin with target enzymes .

Mode of Action

Tomatine interacts with its targets, leading to changes in cellular processes. The unprotonated form of tomatine forms complexes with sterols such as cholesterol, which may disrupt cell membranes and alter membrane permeability . This interaction can lead to changes in cell function and viability.

Biochemical Pathways

Tomatine undergoes a series of metabolic transformations as tomatoes mature. Initially present in higher levels in immature green tomato fruits, α-tomatine is metabolized into non-toxic and non-bitter compounds in ripe fruits through hydroxylation, acetylation, and glycosylation processes . This transformation plays a crucial role in the plant’s defense mechanisms and the compound’s bioactivity.

Pharmacokinetics

It is known that tomatine is soluble in methanol, ethanol, dioxane, and propylene glycol, but insoluble in water . This solubility profile may influence its bioavailability and distribution within the body.

Result of Action

Tomatine has been shown to have various effects at the molecular and cellular levels. It can reduce cell viability and induce apoptosis in certain cell types . Furthermore, tomatine can increase intracellular reactive oxygen species (ROS) and cytosolic calcium levels , which can lead to changes in cell signaling and function.

Action Environment

Environmental factors can influence the action of tomatine. For instance, the concentration of tomatine in the rhizosphere of field-grown plants was higher than that of the bulk soil at all growth stages . This suggests that the plant’s environment can influence the production and secretion of tomatine. Furthermore, tomatine can modulate the bacterial community around tomato roots, indicating its role in shaping the plant’s microbiome .

Safety and Hazards

将来の方向性

Future research on Tomatine could focus on its potential as a chemotherapeutic agent. The steroidal glycoalkaloid α-tomatine exhibits a plethora of physiological activities, encompassing anti-carcinogenic, anti-inflammatory, antioxidant, antifungal, antiviral, and antidiuretic effects . Further studies could explore these properties and their potential applications in medicine.

生化学分析

Biochemical Properties

Tomatine interacts with various enzymes and proteins. For instance, the enzyme α-Tomatine 23-Hydroxylase, encoded by the gene Sl23DOX, catalyzes the 23-hydroxylation of α-tomatine . The product of this reaction spontaneously isomerizes to neorickiioside B, an intermediate in α-tomatine metabolism .

Cellular Effects

Tomatine has significant effects on various types of cells and cellular processes. It influences cell function by modulating the bacterial assemblage of the rhizosphere . It also affects the bacterial diversity in soil when applied at certain concentrations .

Molecular Mechanism

At the molecular level, tomatine exerts its effects through binding interactions with biomolecules and changes in gene expression. The enzyme Sl23DOX, for instance, catalyzes the 23-hydroxylation of α-tomatine, leading to the formation of neorickiioside B .

Temporal Effects in Laboratory Settings

The effects of tomatine change over time in laboratory settings. For example, the secretion of tomatine was found to be higher at the early growth stage than the green-fruit stage in hydroponically grown plants .

Dosage Effects in Animal Models

While specific dosage effects of tomatine in animal models are not mentioned in the sources, it’s known that steroidal glycoalkaloids like tomatine are toxic to various organisms, including animals .

Metabolic Pathways

Tomatine is involved in several metabolic pathways. The enzyme Sl23DOX plays a key role in the metabolic processing of toxic α-tomatine during tomato fruit ripening .

Transport and Distribution

While specific details about the transport and distribution of tomatine within cells and tissues are not mentioned in the sources, it’s known that α-tomatine accumulates in all tissues of tomato plants, particularly in leaves and immature green fruits .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Tomatine can be achieved through a multi-step process starting from readily available starting materials.", "Starting Materials": [ "Lycopersicinone", "Acetic anhydride", "Sodium bicarbonate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Benzene", "Ethyl acetate", "Sodium chloride" ], "Reaction": [ "Lycopersicinone is first treated with acetic anhydride and sodium bicarbonate to form acetylated lycopersicinone.", "The acetylated lycopersicinone is then treated with methanol and hydrochloric acid to form tomatidine.", "Tomatidine is then treated with sodium hydroxide to form tomatine.", "The tomatine is extracted with chloroform and purified using benzene and ethyl acetate.", "The final product is obtained as a white crystalline solid after drying with sodium chloride." ] } | |

CAS番号 |

17406-45-0 |

分子式 |

C50H83NO21 |

分子量 |

1034.2 g/mol |

IUPAC名 |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(5'S,6S,7S,9S,13S,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C50H83NO21/c1-20-7-12-50(51-15-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(63)37(60)41(31(18-54)68-45)69-47-43(71-46-39(62)36(59)34(57)29(16-52)66-46)42(35(58)30(17-53)67-47)70-44-38(61)33(56)27(55)19-64-44/h20-47,51-63H,5-19H2,1-4H3/t20-,21-,22?,23-,24?,25?,26?,27+,28?,29+,30+,31+,32?,33-,34+,35+,36-,37+,38+,39+,40+,41-,42-,43+,44-,45+,46-,47+,48-,49-,50-/m0/s1 |

InChIキー |

REJLGAUYTKNVJM-LBPMSWKISA-N |

異性体SMILES |

C[C@H]1CC[C@]2([C@H](C3C(O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)NC1 |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)NC1 |

正規SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)NC1 |

外観 |

Solid powder |

Color/Form |

NEEDLES FROM METHANOL WHITE CRYSTALS |

melting_point |

263-268 °C |

その他のCAS番号 |

17406-45-0 |

物理的記述 |

White solid; [HSDB] Faintly beige powder; [MSDSonline] |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

SOLUBLE IN ETHANOL, METHANOL, DIOXANE, PROPYLENE GLYCOL; PRACTICALLY INSOLUBLE IN WATER, ETHER, PETROLEUM ETHER |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Tomatine; Lycopersicin; NSC 234440; NSC 9223; α-Tomatine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。